4,4'-Bipyridinium, 1,1'-bis((dimethylcarbamoyl)methyl)-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide is a bipyridinium derivative known for its unique electrochemical properties. Bipyridinium compounds, often referred to as viologens, are widely studied in the field of supramolecular chemistry due to their ability to undergo reversible redox reactions . These compounds are used in various applications, including electrochromic devices, molecular machines, and redox-flow batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction produces conjugated oligomers containing multiple aromatic or heterocyclic residues. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of bipyridinium derivatives, including 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide, involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reduction processes, which are accompanied by significant changes in its UV-vis absorption spectra.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide include:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced bipyridinium species, while substitution reactions result in the formation of new bipyridinium derivatives with different substituents .
Scientific Research Applications
4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, which leads to changes in its electronic structure and optical properties . These redox processes are facilitated by the presence of the bipyridinium core, which acts as an electron acceptor and donor. The molecular targets and pathways involved in its mechanism of action include interactions with other redox-active species and participation in electron transfer processes .
Comparison with Similar Compounds
4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide can be compared with other bipyridinium derivatives, such as:
4,4’-Bipyridinium dichloride: Similar in structure but with different substituents, leading to variations in electrochemical properties.
1,1’-Bis(4-carboxybenzyl)-4,4’-bipyridinium dichloride: Contains carboxybenzyl groups, which influence its solubility and reactivity.
4,4’-Bipyridinium, 1,1’-bis(2,4-dinitrophenyl)-: Known for its use in the synthesis of conjugated oligomers and supramolecular complexes.
The uniqueness of 4,4’-Bipyridinium, 1,1’-bis((dimethylcarbamoyl)methyl)-, diiodide lies in its specific substituents, which impart distinct electrochemical and optical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
25015-60-5 |
---|---|
Molecular Formula |
C18H24I2N4O2 |
Molecular Weight |
582.2 g/mol |
IUPAC Name |
2-[4-[1-[2-(dimethylamino)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylacetamide;diiodide |
InChI |
InChI=1S/C18H24N4O2.2HI/c1-19(2)17(23)13-21-9-5-15(6-10-21)16-7-11-22(12-8-16)14-18(24)20(3)4;;/h5-12H,13-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
UUNXHQQPVDJDPA-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)N(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.